molecular formula C13H14ClN3O3S2 B10969977 2-{[(4-chlorophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(4-chlorophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10969977
M. Wt: 359.9 g/mol
InChI Key: UAWXEXFSDCMCRR-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chlorobenzenesulfonamido group attached to a thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and thiourea under acidic conditions.

    Introduction of the Chlorobenzenesulfonamido Group: The chlorobenzenesulfonamido group is introduced via a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, which can be achieved through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The chlorobenzenesulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Triethylamine, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid: Another sulfonamide compound with similar antimicrobial properties.

    5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid: Shares structural similarities and potential biological activities.

Uniqueness

2-(4-CHLOROBENZENESULFONAMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of a thiazole ring and a chlorobenzenesulfonamido group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

Molecular Formula

C13H14ClN3O3S2

Molecular Weight

359.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H14ClN3O3S2/c1-8-11(12(18)17(2)3)21-13(15-8)16-22(19,20)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16)

InChI Key

UAWXEXFSDCMCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N(C)C

Origin of Product

United States

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